1-Azaspiro[3.3]heptane hydrochloride

Lipophilicity logD Bioisosterism

Piperidine is ubiquitous in drug candidates but introduces conformational flexibility and elevated lipophilicity that drive off-target promiscuity. 1-Azaspiro[3.3]heptane hydrochloride provides a rigid spirocyclic replacement with a locked ~90° dihedral angle and up to -1.0 logD₇.₄ reduction vs. morpholine/piperidine/piperazine analogs. • Conformationally constrained piperidine bioisostere - validated in bupivacaine analog generation • -1.0 logD₇.₄ shift improves metabolic stability and reduces off-target liability • Hydrochloride salt ensures aqueous solubility and easy handling • Applicable to CNS programs and oxazolidinone antibiotic optimization

Molecular Formula C6H12ClN
Molecular Weight 133.62
CAS No. 1986337-29-4; 51392-72-4
Cat. No. B2584193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azaspiro[3.3]heptane hydrochloride
CAS1986337-29-4; 51392-72-4
Molecular FormulaC6H12ClN
Molecular Weight133.62
Structural Identifiers
SMILESC1CC2(C1)CCN2.Cl
InChIInChI=1S/C6H11N.ClH/c1-2-6(3-1)4-5-7-6;/h7H,1-5H2;1H
InChIKeyPYYANZUYIUWBKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Azaspiro[3.3]heptane Hydrochloride: Verified Spirocyclic Building Block for Piperidine Bioisostere Replacement


1-Azaspiro[3.3]heptane hydrochloride (CAS: 1986337-29-4; 51392-72-4) is a spirocyclic amine building block characterized by a rigid azetidine–cyclobutane fused ring system with a protonatable secondary amine [1]. This core has been synthesized, characterized, and biologically validated as a bioisostere of piperidine, offering a three-dimensional geometry that distinguishes it from planar heterocyclic alternatives [1]. The hydrochloride salt form enhances aqueous solubility and handling convenience for medicinal chemistry applications [2].

Why Piperidine or Morpholine Analogs Cannot Be Interchanged with 1-Azaspiro[3.3]heptane Without Functional Trade-offs


The 1-azaspiro[3.3]heptane scaffold introduces a spirocyclic junction that fundamentally alters molecular geometry, basicity, and lipophilicity relative to the monocyclic heterocycles it replaces. While piperidine (LogP ≈ 0.84) and 1-azaspiro[3.3]heptane (LogP 0.5–1.2) exhibit similar lipophilicity , the addition of the spiro center significantly increases conformational rigidity—the dihedral angle between substituents is locked at approximately 90°, compared to the freely interconverting chair conformations of piperidine [1]. This rigidity can profoundly affect target binding and selectivity. Furthermore, azaspiro[3.3]heptanes generally reduce logD₇.₄ by up to –1.0 relative to their morpholine, piperidine, or piperazine counterparts [2], a property that cannot be replicated by simple N-alkylation or ring expansion of monocyclic amines. Procurement of a generic piperidine building block does not confer these spirocycle-specific physicochemical and conformational advantages.

Quantitative Differentiation of 1-Azaspiro[3.3]heptane Hydrochloride Versus Piperidine, Morpholine, and 2-Azaspiro Analogs


Lipophilicity Reduction: Azaspiro[3.3]heptanes Lower logD₇.₄ by up to –1.0 vs. Morpholine/Piperidine/Piperazine

In a systematic analysis of matched molecular pairs, replacement of morpholine, piperidine, or piperazine with an azaspiro[3.3]heptane moiety reduced the measured logD₇.₄ of the molecule by as much as –1.0 log unit [1]. The net molecular change involves adding one carbon atom, yet lipophilicity decreases—a counterintuitive outcome rationalized by increased amine basicity [1].

Lipophilicity logD Bioisosterism Physicochemical Properties

Metabolic Stability: 2-Oxa-6-azaspiro[3.3]heptane Demonstrates Higher Stability than Morpholine in Linezolid Analogs

Replacement of the morpholine ring in linezolid with 2-oxa-6-azaspiro[3.3]heptane—a close analog of the target 1-azaspiro[3.3]heptane—was undertaken specifically to address metabolism-related liabilities of morpholine [1]. The azaspiro analog exhibited improved chemical stability, lower lipophilicity, higher solubility, and metabolic robustness compared to the morpholine parent [1]. The resulting compound 22 retained antibacterial activity with IC₅₀ values of 0.72, 0.51, 0.88, and 0.49 μg/mL against E. coli, P. aeruginosa, S. aureus, and B. subtilis, respectively [1].

Metabolic Stability Antibacterial Linezolid Bioisosterism

Conformational Rigidity: Spirocyclic Core Locks Dihedral Angle at ~90° vs. Flexible Piperidine Chair

X-ray crystallographic analysis of azaspiro[3.3]heptane derivatives reveals a rigid spirocyclic framework with a fixed dihedral angle of approximately 90° between the azetidine and cyclobutane rings [1]. In contrast, piperidine undergoes rapid chair-to-chair interconversion, presenting a dynamic ensemble of conformations to biological targets [1]. This conformational restriction in the spirocycle reduces entropic penalties upon binding and can enhance target selectivity.

Conformational Analysis X-ray Crystallography Drug Design Spiro Scaffolds

Bupivacaine Bioisostere: 1-Azaspiro[3.3]heptane Replacement Yields Patent-Free Analog with Retained Anesthetic Activity

Replacement of the piperidine ring in the local anesthetic bupivacaine with 1-azaspiro[3.3]heptane produced a patent-free analog that retained high local anesthetic activity [1]. While quantitative IC₅₀ values were not explicitly reported in the abstract, the study validated that the spirocyclic core can functionally substitute for piperidine in a clinically relevant drug scaffold, opening avenues for generics and new chemical entity development [1].

Anesthetic Bupivacaine Bioisosterism Patent-Free Analog

Validated Application Scenarios for 1-Azaspiro[3.3]heptane Hydrochloride Based on Quantitative Evidence


Scaffold Hopping in CNS Drug Discovery: Replacing Piperidine to Reduce logD and Improve Developability

Medicinal chemists targeting CNS indications can leverage the –1.0 logD₇.₄ reduction observed with azaspiro[3.3]heptane replacements to lower overall lipophilicity, thereby reducing off-target promiscuity and improving metabolic stability [1]. The rigid spirocyclic core maintains a similar LogP range to piperidine while providing conformational constraint [2], making it suitable for programs requiring blood–brain barrier penetration with reduced safety liabilities [1].

Generating Patent-Free Analogs of Piperidine-Containing Drugs

The successful replacement of piperidine with 1-azaspiro[3.3]heptane in bupivacaine, yielding a patent-free analog with retained activity [1], establishes a clear pathway for generics companies or originators seeking to extend patent life through scaffold hopping. This approach is particularly valuable for blockbuster drugs where the piperidine moiety is a key structural feature.

Optimizing Antibacterial Leads with Morpholine Metabolic Liabilities

Programs based on oxazolidinone antibiotics (e.g., linezolid) face metabolism-related issues tied to the morpholine ring. Substitution with 2-oxa-6-azaspiro[3.3]heptane—a direct analog of the target compound—has been shown to improve metabolic robustness, solubility, and chemical stability while preserving antibacterial potency [1]. This validates the broader azaspiro[3.3]heptane family as a go-to solution for mitigating morpholine-related ADME liabilities.

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